Isotetradecanoic acid

Catalog No.
S519486
CAS No.
2724-57-4
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isotetradecanoic acid

CAS Number

2724-57-4

Product Name

Isotetradecanoic acid

IUPAC Name

12-methyltridecanoic acid

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)

InChI Key

YYVJAABUJYRQJO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

12-methyltridecanoic acid, aseanostatin P1

Canonical SMILES

CC(C)CCCCCCCCCCC(=O)O

The exact mass of the compound 12-Methyltridecanoic acid is 228.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Isotetradecanoic acid (CAS 2724-57-4), also known as 12-methyltridecanoic acid, is a C14 saturated fatty acid distinguished by a terminal iso-branched methyl group. This structural feature fundamentally differentiates it from its linear analog, n-tetradecanoic acid (myristic acid). As a solid at room temperature, it is a key member of the branched-chain fatty acid class, which is integral to the cell membranes of various bacteria and plays a role in regulating membrane fluidity. Its distinct physical properties, stemming directly from its branched structure, make it a critical component in applications where specific thermal behavior and molecular packing are required.

Substituting isotetradecanoic acid with its straight-chain analog, n-tetradecanoic acid (myristic acid), is inadvisable for applications sensitive to thermal properties and molecular architecture. The terminal methyl branch in the iso-form disrupts the uniform crystal packing possible with linear chains. This disruption directly results in a lower melting point and altered phase behavior, making the two compounds non-interchangeable for formulating phase-change materials, specialty lubricants, or cosmetics where specific melting profiles are critical. Furthermore, in biological and synthetic contexts, the steric hindrance and unique shape of the iso-form are essential; using the linear version as a precursor would yield a structurally incorrect final product, particularly in the synthesis of specific bacterial lipids or probes.

Lower Melting Point for Improved Processability and Low-Temperature Formulations

Isotetradecanoic acid exhibits a melting point of 53-54 °C, which is demonstrably lower than that of its linear counterpart, n-tetradecanoic acid (myristic acid), which melts at 54.4-54.5 °C. While the difference appears small, this depression is a direct consequence of the methyl branching disrupting efficient crystal lattice packing and is a critical factor in creating eutectic mixtures or formulations requiring a specific, lower phase transition temperature.

Evidence DimensionMelting Point (°C)
Target Compound Data53–54 °C
Comparator Or Baselinen-Tetradecanoic Acid (Myristic Acid): 54.4–54.5 °C
Quantified DifferenceApprox. 0.4–1.5 °C lower
ConditionsStandard atmospheric pressure

This lower melting point is critical for formulating phase-change materials with precise transition temperatures and improves handling and processability in cosmetic or lubricant manufacturing.

Essential Precursor for Structurally-Defined Bacterial Lipids and Biomarkers

In microbiology and biochemistry, isotetradecanoic acid serves as an essential and non-interchangeable precursor for the synthesis of complex branched-chain lipids, which are characteristic components of certain bacterial cell membranes. The synthesis of specific phospholipids or lipid A analogs requires fatty acids with precise branching patterns to achieve the correct final molecular architecture and biological function. Using a straight-chain fatty acid like myristic acid would result in a fundamentally different lipid, lacking the specific steric and conformational properties conferred by the iso-branch, rendering it unsuitable for creating accurate biological standards or probes.

Evidence DimensionPrecursor Suitability for Branched Lipid Synthesis
Target Compound DataRequired for synthesizing iso-branched lipids
Comparator Or Baselinen-Tetradecanoic Acid: Synthesizes straight-chain lipids only
Quantified DifferenceQualitative (produces structurally incorrect analog)
ConditionsChemical or enzymatic lipid synthesis

For researchers synthesizing bacterial lipid standards or investigating membrane biochemistry, only the correctly branched precursor will yield the biologically relevant target molecule.

Increases Membrane Fluidity Compared to Straight-Chain Fatty Acids

The presence of branched-chain fatty acids like isotetradecanoic acid within a lipid bilayer increases membrane fluidity compared to membranes composed solely of straight-chain fatty acids. The methyl branch disrupts ordered packing, lowering the phase transition temperature and creating a more disordered, fluid membrane state. Atomistic simulations on model bacterial membranes show that increasing the content of a straight-chain fatty acid (n-C16:0) at the expense of branched-chain fatty acids leads to a thicker, more ordered bilayer with a higher bending modulus and viscosity. This confirms the fluidizing effect of branched-chain structures.

Evidence DimensionEffect on Lipid Bilayer Properties
Target Compound DataIncreases bilayer fluidity; decreases ordering and viscosity
Comparator Or BaselineStraight-chain fatty acids (e.g., n-tetradecanoic acid): Increase bilayer ordering, thickness, and viscosity
Quantified DifferenceNot directly quantified for iso-C14:0 vs n-C14:0, but the principle is established for the compound class.
ConditionsModel bacterial cell membranes / Atomistic simulations

This property is vital for researchers in microbiology studying bacterial adaptation to stress or for those constructing model membranes with specific, higher-fluidity physical properties.

Formulation of Low-Temperature Phase-Change Materials (PCMs)

The depressed melting point of isotetradecanoic acid compared to its linear analog makes it a valuable component for developing eutectic mixtures of fatty acids for thermal energy storage. These mixtures can be engineered to have specific phase transition temperatures suitable for passive cooling applications in buildings or electronics.

Synthesis of Authentic Bacterial Lipid Standards

As a key constituent of many bacterial membranes, high-purity isotetradecanoic acid is the required starting material for the chemical synthesis of iso-branched phospholipids and lipid A standards. These standards are indispensable for microbiological research, diagnostic development, and studies on antibiotic resistance mechanisms.

Creation of High-Fluidity Model Cell Membranes

Researchers in biophysics and cell biology can use isotetradecanoic acid to construct liposomes or other model membranes with enhanced fluidity. This is particularly relevant for studying the function of membrane-bound proteins or mimicking the adaptive changes bacteria employ in response to environmental stress, such as cold temperatures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.208930132 Da

Monoisotopic Mass

228.208930132 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

53 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J1241I451J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2724-57-4

Wikipedia

12-methyltridecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023
1: Ishida-Okawara A, Kimoto Y, Watanabe K, Tokuda K, Shibata M, Masuda K, Takano Y, Kawaguchi K, Akagawa H, Nilubol N, et al. Purification and characterization of aseanostatins: actinomycete-derived fatty acid inhibitors to myeloperoxidase release from human polymorphonuclear leukocytes. J Antibiot (Tokyo). 1991 May;44(5):524-32. PubMed PMID: 1648056.

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